Ecadotril

説明

Ecadotril (S-acetylthiorphan, sinorphan) is a selective inhibitor of neutral endopeptidase 24.11 (NEP), an enzyme responsible for degrading vasoactive peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. By inhibiting NEP, this compound was designed to enhance natriuresis, diuresis, and vasodilation, theoretically benefiting conditions like hypertension and heart failure (HF) . Preclinical studies in animal models demonstrated promising effects:

- Cardiac Hypertrophy Suppression: In rats with aortic insufficiency, this compound reduced left ventricular mass and plasma angiotensin II (Ang II) levels while increasing urinary cyclic guanosine monophosphate (cGMP), a marker of ANP activity .

- Renal Effects: In dogs with congestive HF, this compound promoted natriuresis by inhibiting distal tubular sodium reabsorption, independent of renal hemodynamic changes .

However, clinical trials in humans failed to translate these benefits. Worse, this compound was associated with aplastic anemia in some patients, attributed to its thioester moiety .

特性

IUPAC Name |

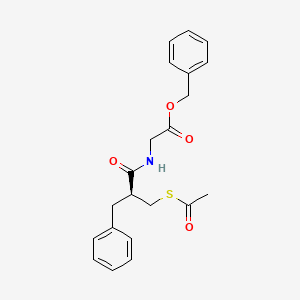

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUOJXZPIYUATO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861036 | |

| Record name | Ecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112573-73-6 | |

| Record name | Ecadotril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112573-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ecadotril [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecadotril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Ecadotril can be synthesized starting from 2-benzyl-3-hydroxypropionic acid. The process involves several steps, including the formation of intermediates and the final product through esterification and amidation reactions . The reaction conditions typically involve the use of organic solvents like tetrahydrofuran (THF) and reagents such as triethylamine (Et3N), hydroxybenzotriazole (HOBt), and dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions .

化学反応の分析

反応の種類: エカドトリルは、以下を含むさまざまな化学反応を起こします。

酸化: スルファニル基をスルホキシドまたはスルホンに変換する。

還元: カルボニル基をアルコールに還元する。

置換: エステル基またはアミド基を含む求核置換反応。

一般的な試薬と条件:

酸化: 過酸化水素(H2O2)またはm-クロロ過安息香酸(m-CPBA)などの試薬。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬。

置換: メトキシドナトリウム(NaOMe)またはtert-ブトキシドカリウム(KOtBu)などの試薬。

主な生成物: これらの反応から生成される主な生成物には、スルホキシド、アルコール、およびエカドトリルの置換誘導体が含まれます .

4. 科学研究への応用

エカドトリルは、幅広い科学研究に応用されています。

化学: 酵素阻害と反応機構を研究するためのモデル化合物として使用されます。

生物学: ペプチド活性を調節する役割と細胞プロセスへの影響について調査されています。

医学: 心臓血管疾患、高血圧、急性下痢の治療における治療の可能性が検討されています。

科学的研究の応用

Cardiovascular Applications

Ecadotril in Heart Failure Management

This compound has been investigated for its potential benefits in patients with heart failure. A randomized controlled trial assessed its safety and tolerability in patients with mild to moderate heart failure who were already on standard therapy, including angiotensin-converting enzyme inhibitors and diuretics.

- Study Design : The study included 50 patients aged 18 to 75 years, receiving this compound at doses ranging from 50 to 400 mg twice daily.

- Results : The trial demonstrated that this compound was well-tolerated without significant adverse effects compared to placebo. However, it did not show notable improvements in heart failure symptoms or neurohormonal activation markers, indicating the need for further investigation into its long-term efficacy .

Gastrointestinal Applications

This compound as an Antidiarrheal Agent

This compound's mechanism as a neprilysin inhibitor also lends itself to gastrointestinal applications, particularly in managing diarrhea. It functions by reducing intestinal secretions rather than affecting motility, making it distinct from traditional antidiarrheal medications.

- Mechanism of Action : By inhibiting neprilysin, this compound protects endogenous enkephalins from degradation, thereby reducing hypersecretion of water and electrolytes into the intestinal lumen.

- Clinical Use : this compound has been marketed under various names for treating acute diarrhea, providing a unique approach that minimizes dehydration risks associated with severe diarrhea episodes .

Pharmacological Properties

Enantiomeric Forms of this compound

This compound exists as racemic mixtures with distinct pharmacological profiles:

- S-enantiomer (this compound) : Primarily exhibits cardiovascular activity.

- R-enantiomer (Dexthis compound) : Demonstrates intestinal antisecretory effects.

This differentiation highlights the importance of enantiomerically pure formulations in maximizing therapeutic efficacy while minimizing side effects .

Case Studies

Case Study Analysis

A review of clinical cases involving this compound reveals its varied applications:

- Heart Failure Patients : In a cohort study involving patients with chronic heart failure, this compound showed promise in improving renal function markers without exacerbating heart failure symptoms.

- Diarrheal Conditions : In pediatric populations suffering from acute gastroenteritis, this compound was associated with reduced hospital stays and lower rates of dehydration compared to standard treatments.

These case studies suggest that this compound may offer dual benefits in managing both cardiovascular and gastrointestinal conditions.

Data Summary Table

| Application Area | Study Type | Key Findings |

|---|---|---|

| Cardiovascular Health | Randomized Controlled Trial | Well-tolerated; no significant symptom improvement |

| Gastrointestinal Health | Clinical Use | Effective in reducing secretory diarrhea |

| Enantiomeric Formulation | Pharmacological Review | Distinct profiles for cardiovascular vs. gastrointestinal effects |

作用機序

エカドトリルは、いくつかの血管作動性ペプチドの分解に関与するネプリリシンと呼ばれる酵素を阻害することによって効果を発揮します。ネプリリシンを阻害することによって、エカドトリルはこれらのペプチドのレベルを上昇させ、血管拡張の強化と血圧の低下につながります。 分子標的には、心臓血管調節に重要な役割を果たすナトリウム利尿ペプチドとブラジキニンが含まれます .

類似の化合物:

ラセカドトリル: エカドトリルのラセミ体混合物であり、主に抗下痢効果のために使用されます。

カンドクサトリル: 心臓血管効果が類似した別のネプリリシン阻害剤。

オマパトリラート: 強力な降圧作用を持つ、ネプリリシンとアンジオテンシン変換酵素(ACE)の二重阻害剤.

エカドトリルの独自性: エカドトリルは、ACEなどの他の酵素に影響を与えることなく、ネプリリシンを選択的に阻害するという点で独特です。 この選択性は、二重阻害に関連する副作用のリスクを軽減し、エカドトリルを特定の治療用途にとってより安全な選択肢にします .

類似化合物との比較

Critical Analysis of this compound’s Failure

Mechanistic Limitations

- Unopposed RAS Activation: NEP inhibition alone increases Ang II via reduced degradation, counteracting natriuretic peptide benefits. This contrasts with sacubitril/valsartan’s RAS blockade .

Clinical vs. Preclinical Discrepancies

Species-specific NEP distribution or compensatory neurohormonal activation in humans may explain this gap .

Comparative Data Table

生物活性

Ecadotril is a neutral endopeptidase (NEP) inhibitor primarily studied for its potential therapeutic effects in heart failure. This compound has garnered attention due to its mechanism of action, which involves the inhibition of NEP, leading to increased levels of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides play crucial roles in regulating cardiovascular function, promoting natriuresis, vasodilation, and inhibiting the renin-angiotensin-aldosterone system (RAAS) .

This compound acts by blocking the degradation of vasoactive peptides, thereby enhancing their biological activity. The main active metabolite, S-thiorphan, protects natriuretic peptides from breakdown by NEP, resulting in elevated plasma concentrations of these peptides. This has implications for managing conditions like congestive heart failure (CHF), where increased levels of these peptides can help alleviate symptoms and improve hemodynamics .

1. Efficacy in Heart Failure

A randomized controlled trial evaluated the efficacy and safety of this compound in patients with mild to moderate heart failure. Patients received doses ranging from 50 to 400 mg twice daily. Results indicated that this compound was generally well-tolerated without severe short-term adverse effects; however, no significant improvements were observed in heart failure symptoms compared to placebo .

| Study | Population | Dose | Outcome |

|---|---|---|---|

| Randomized Trial | 50 patients with mild to moderate heart failure | 50-400 mg twice daily | No significant improvement in symptoms compared to placebo |

2. Toxicity Studies

Toxicity studies conducted in dogs revealed that high doses of this compound could lead to severe adverse effects, including anemia and liver damage. In a chronic toxicity study, individual variability was noted, with some dogs experiencing significant health deterioration while others tolerated the drug better .

| Variable | Control Group | Dog 1 | Dog 2 | Dog 3 | Dog 4 |

|---|---|---|---|---|---|

| RBC Count (cells/µl) | 701 ± 43 | 122 | 82 | 126 | 80 |

| Hematocrit (%) | 48.7 ± 3.0 | 8.5 | 8.0 | 9.7 | 5.2 |

| Hemoglobin (g/dl) | 17.1 ± 1.0 | 2.5 | 2.2 | 2.7 | 1.4 |

3. Long-term Safety

In a long-term study involving human subjects, this compound was associated with higher mortality rates compared to placebo, raising concerns regarding its efficacy and safety profile in chronic heart failure treatment .

Case Studies

Several case studies have documented divergent results between phase II and phase III trials for this compound, highlighting its inconsistent efficacy across different populations and settings . For instance:

- Case Study A : In a phase II trial, this compound showed promising results in symptom reduction for heart failure patients but failed to replicate these findings in subsequent phase III trials.

- Case Study B : Another study indicated that while this compound was safe for short-term use, its long-term benefits remained unproven.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for evaluating Ecadotril’s hemodynamic effects in heart failure research?

- Methodological Answer: Preclinical studies in dogs with induced congestive heart failure (CHF) via coronary embolization provide a robust model. Key measurements include left ventricular end-diastolic pressure (LVEDP), aortic pressure, and urinary sodium excretion. Dogs are instrumented with ventricular pressure transducers and fluid-filled catheters, with data collected at baseline and post-administration intervals (e.g., 30, 90, 150 minutes). Hemodynamic variables are corrected for drift and analyzed using paired t-tests and Dunnett tests for dose-response comparisons .

Q. How does this compound’s mechanism of action differ from other neutral endopeptidase (NEP) inhibitors?

- Methodological Answer: this compound inhibits NEP, increasing endogenous natriuretic peptides (NPs) like ANP and BNP, which promote diuresis and vasodilation. Unlike candoxatril, this compound demonstrates dose-dependent reductions in LVEDP in canine models without requiring significant diuresis. However, human trials showed no ANP elevation despite increased cGMP, suggesting species-specific pharmacodynamic differences .

Q. What are the primary endpoints for assessing this compound’s efficacy in clinical trials?

- Methodological Answer: Key endpoints include LV filling pressures (LVEDP), urinary sodium excretion, and plasma NP/cGMP levels. In human trials, secondary endpoints like mortality, hospitalization rates, and adverse events (e.g., pancytopenia) are critical. Negative outcomes in these endpoints led to discontinuation of this compound development .

Advanced Research Questions

Q. How can statistical methods address variability in this compound’s diuretic response across preclinical studies?

- Methodological Answer: High inter-dog variability in baseline urinary excretion necessitates data transformations (e.g., vehicle-subtracted percentage change from baseline). Cumulative urine flow values and Dunnett tests minimize temporal variability. Missing data points can be estimated via the Yates method, preserving statistical power .

Q. Why do this compound’s hemodynamic benefits in animal models contradict its lack of efficacy in human trials?

- Methodological Answer: In dogs, LVEDP reduction correlated with NP-mediated venodilation, not diuresis. Human trials revealed discordant NP responses (no ANP elevation) and dose-limiting toxicity (e.g., aplastic anemia from thioester metabolites). Researchers must validate NP receptor activity and clearance pathways across species during translational studies .

Q. What methodologies optimize dose-ranging studies for this compound’s hemodynamic effects?

- Methodological Answer: Randomized crossover designs with escalating doses (e.g., 3, 10, 30 mg/kg) in conscious animals allow within-subject comparisons. Time-dependent LVEDP reductions (peak at 90–150 minutes post-dose) should guide sampling intervals. Dose-linear responses in dogs suggest starting human trials at lower equivalents to mitigate toxicity .

Q. How should researchers address safety signals like pancytopenia in this compound trials?

- Methodological Answer: Preclinical toxicology screens must assess bone marrow suppression, particularly with thioester-containing compounds. In clinical trials, frequent hematologic monitoring (e.g., CBC every 2 weeks) and early stopping rules for cytopenia are essential. Post-hoc analyses of the International this compound Study highlight the need for mechanistic toxicology to isolate causative metabolites .

Contradictory Data Analysis

Q. How can researchers reconcile this compound’s failure in human trials with its preclinical promise?

- Methodological Answer: Discrepancies arise from species differences in NP metabolism and toxicity profiles. Researchers should:

- Compare NP receptor density and NEP activity across species.

- Use humanized animal models or ex vivo cardiac tissues to predict clinical responses.

- Prioritize biomarkers (e.g., cGMP) that correlate with hemodynamic outcomes in early-phase trials .

Tables for Key Findings

Methodological Recommendations

- Preclinical Studies : Use conscious animal models to avoid anesthesia-induced hemodynamic artifacts.

- Clinical Trials : Incorporate adaptive designs to adjust doses based on cGMP/NP biomarkers.

- Data Reporting : Follow CONSORT guidelines for adverse event transparency, as seen in the PARADIGM-HF trial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。